3a-epi-Perindopril, (3aR)-
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Overview
Description
3a-epi-Perindopril, (3aR)-: is a stereoisomer of the antihypertensive drug perindoprilThis compound is characterized by its unique stereochemistry, which differentiates it from other isomers of perindopril .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a-epi-Perindopril, (3aR)- involves several steps, starting from the appropriate indole derivativeThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry is achieved .
Industrial Production Methods: Industrial production of 3a-epi-Perindopril, (3aR)- follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: 3a-epi-Perindopril, (3aR)- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: This reaction can be used to reduce double bonds or other functional groups.
Substitution: This reaction can involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3a-epi-Perindopril, (3aR)- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of stereochemistry and reaction mechanisms.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It is studied for its potential therapeutic effects in treating hypertension and heart failure.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 3a-epi-Perindopril, (3aR)- involves the inhibition of the angiotensin-converting enzyme. This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, 3a-epi-Perindopril, (3aR)- reduces the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure. The molecular targets include the angiotensin-converting enzyme and the renin-angiotensin-aldosterone system .
Comparison with Similar Compounds
Perindopril: The parent compound, used widely as an antihypertensive drug.
Lisinopril: Another angiotensin-converting enzyme inhibitor with similar therapeutic effects.
Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.
Uniqueness: 3a-epi-Perindopril, (3aR)- is unique due to its specific stereochemistry, which can influence its binding affinity and activity compared to other isomers and similar compounds. This uniqueness makes it valuable in research for understanding the effects of stereochemistry on drug action .
Properties
CAS No. |
145513-31-1 |
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Molecular Formula |
C19H32N2O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14-,15-,16-/m0/s1 |
InChI Key |
IPVQLZZIHOAWMC-QRJUGERDSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@@H]2C[C@H]1C(=O)O |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origin of Product |
United States |
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